

Developing analytical methods for C₉H₁₄BrN₃O₂ quantification

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Compound of Interest

Compound Name: C₉H₁₄BrN₃O₂

Cat. No.: B8138553

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Application Note: Strategic Quantification of the Key Intermediate **C₉H₁₄BrN₃O₂** (Brominated Pyrazole Carbamate)

Executive Summary & Chemical Context[1][2][3]

In modern drug discovery, particularly within the kinase inhibitor space, brominated pyrazoles are ubiquitous scaffolds. The specific analyte **C₉H₁₄BrN₃O₂** (typically the tert-butyl carbamate protected form) represents a critical control point in synthesis. Its quantification is dual-purpose:

- Assay Purity: Verifying the stoichiometry of starting materials.
- Trace Impurity Analysis: Ensuring clearance of this brominated intermediate from the final Active Pharmaceutical Ingredient (API), as required by ICH M7 guidelines for potentially mutagenic impurities.

This guide moves beyond generic protocols to address the specific challenges of this molecule: the isotopic signature of Bromine, the acid-lability of the Boc-group, and the hydrophobicity of the pyrazole core.

Physicochemical Profiling & Mechanistic Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

- The Bromine Advantage: Bromine exists as two stable isotopes,

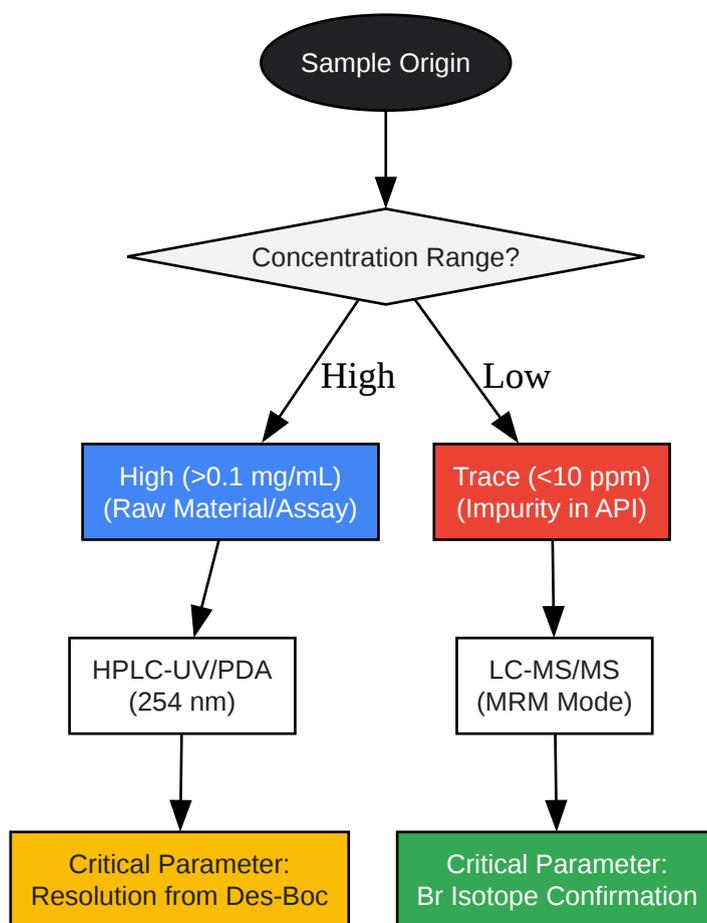
Br (50.7%) and

Br (49.3%). In Mass Spectrometry, this creates a distinct 1:1 doublet signal (separated by 2 Da). We will leverage this for specificity, distinguishing our analyte from non-brominated matrix interferences.

- The Boc-Group Liability: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Standard methods using high concentrations of Trifluoroacetic Acid (TFA) or high column temperatures (>50°C) can cause on-column degradation (loss of t-butyl group), leading to split peaks and quantification errors.
 - Strategic Choice: We will use Formic Acid (weaker acid) or buffered Ammonium Formate for the mobile phase.

Visualization: Analytical Decision Matrix

The following diagram outlines the logic flow for selecting the appropriate detection method based on the development stage.



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Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements and analyte concentration.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment of incoming raw material (Assay).

Chromatographic Conditions

- Column: C18 stationary phase with steric protection (e.g., Agilent ZORBAX StableBond or Waters XBridge).
 - Why: The bulky Boc-group requires a phase that allows adequate pore access but resists dewetting in high aqueous phases.

- Dimensions: 150 mm x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
 - Note: Avoid Methanol if possible; ACN provides sharper peaks for Boc-protected amines.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C (Strictly controlled to prevent Boc deprotection).
- Detection: UV at 248 nm and 254 nm.

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End

Sample Preparation

- Weighing: Accurately weigh 10.0 mg of **C9H14BrN3O2** reference standard.
- Dissolution: Dissolve in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.
 - Caution: Ensure the water is pH neutral. Acidic diluents can degrade the sample in the vial over time.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Application: Quantifying **C9H14BrN3O2** as a genotoxic impurity (GTI) in a final drug substance.

Mass Spectrometry Parameters (ESI+)

The presence of Bromine makes this molecule ideal for Multiple Reaction Monitoring (MRM). We will track the

Br isotope for quantitation and the

Br for confirmation (Qual/Quant ratio).

- Ionization: Electrospray Positive (ESI+).
- Precursor Ions:
 - Target (

Br): m/z 276.0 [M+H]⁺[1]
 - Confirm (

Br): m/z 278.0 [M+H]⁺
- Product Ions (Fragmentation Strategy):
 - Loss of tert-butyl group (-56 Da): m/z 220.0 (Primary Quantifier).
 - Loss of Boc group (-100 Da): m/z 176.0.

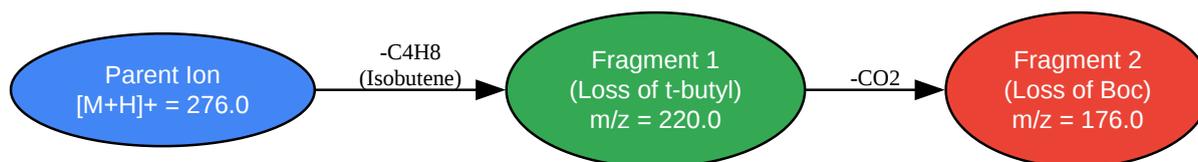
MRM Transitions Table:

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Purpose
Quantifier	276.0	220.0	15	Quantification
Qualifier 1	278.0	222.0	15	Isotope Confirmation

| Qualifier 2 | 276.0 | 176.0 | 25 | Structural Check |

LC-MS/MS Workflow Diagram

The following diagram illustrates the specific fragmentation pathway used for detection.



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Caption: Fragmentation pathway for **C9H14BrN3O2** in ESI+ mode. The transition 276.0 -> 220.0 is preferred for quantification due to signal stability.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy (Part 2 of requirements), implement these system suitability tests (SST).

The "Isotope Ratio" Check

Unlike standard organic molecules, this analyte has a built-in validation mechanism.

- Requirement: In every injection, the area ratio of the 276->220 transition vs. the 278->222 transition must be approximately 1.0 ($\pm 10\%$).
- Significance: If this ratio deviates (e.g., shifts to 1.5 or 0.5), it indicates an interference is co-eluting that does not contain bromine, or the mass spec calibration is drifting. This makes the method self-validating.

Stability Monitoring

- Protocol: Inject a standard check every 10 samples.
- Fail Criteria: If the peak area drops >5% and a new peak appears at RRT 0.4 (the de-Boc amine), the sample solvent is too acidic or the autosampler is too hot.

Linearity & LOQ

- Range: 1.0 ng/mL to 1000 ng/mL.
- Curve Fit: Linear 1/x weighting (essential for trace analysis to prioritize accuracy at the low end).
- Limit of Quantitation (LOQ): Should be established at < 0.05% of the API concentration to meet ICH guidelines.

References

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- European Medicines Agency. (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [\[Link\]](#)

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Sources

- 1. PubChemLite - 1021736-04-8 (C₉H₁₄BrN₃O₂) [pubchemlite.lcsb.uni.lu]
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